molecular formula C23H25N3O4S B2662173 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-84-9

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide

Cat. No. B2662173
M. Wt: 439.53
InChI Key: WDYQFEGAVBHOIE-UHFFFAOYSA-N
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Description

The compound “1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the piperidine ring from different cyclic or acyclic precursors, or the functionalization of preformed piperidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzenesulfonyl group, an ethoxyquinolin group, and a carboxamide group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the carboxamide group might be involved in acid-base reactions, while the benzenesulfonyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research on heterocyclic carboxamides, structurally related to the compound , has demonstrated their potential as antipsychotic agents. These compounds, including various derivatives, have been synthesized and evaluated for their binding affinities to dopamine and serotonin receptors and their in vivo activities. The research highlights the importance of structural diversity in developing therapeutic agents with specific biochemical interactions (Norman et al., 1996).

Anti-Acetylcholinesterase Activity

Another study focused on the synthesis of piperidine derivatives and their evaluation for anti-acetylcholinesterase (anti-AChE) activity. By modifying the benzamide moiety and introducing various functional groups, researchers were able to enhance the compounds' activity, shedding light on the structural requirements for potent AChE inhibitors. This research contributes to the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antioxidant and Enzyme Inhibitory Profile

A study on benzenesulfonamides incorporating triazine motifs explored their antioxidant properties and inhibitory effects on enzymes relevant to Alzheimer's, Parkinson's, and pigmentation disorders. The compounds exhibited moderate antioxidant activity and significant inhibition of acetylcholinesterase and butyrylcholinesterase, indicating their potential for treating neurodegenerative diseases (Lolak et al., 2020).

Antibacterial Activity of Quinolone Derivatives

Research into quinolone derivatives highlighted their antibacterial potential. The synthesis and evaluation of these compounds revealed their efficacy against various bacterial strains, demonstrating the role of structural modifications in enhancing antibacterial activity. This underscores the significance of such compounds in addressing antibiotic resistance (Sheu et al., 1998).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-2-30-17-8-9-20-19(14-17)22(26-12-10-16(11-13-26)23(24)27)21(15-25-20)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQFEGAVBHOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide

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